Mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)pyridine in biological systems
Mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)pyridine in biological systems
This guide provides an in-depth technical analysis of the 3-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold. While often encountered as a high-value intermediate or fragment in medicinal chemistry, this specific biaryl motif possesses intrinsic pharmacophoric properties that drive its interaction with critical biological targets, primarily kinases and nicotinic acetylcholine receptors.
Executive Summary
3-(1-Methyl-1H-pyrazol-4-yl)pyridine represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its mechanism of action is defined by its ability to function as a bidentate pharmacophore :
-
Kinase Hinge Binding: The pyridine nitrogen acts as a critical hydrogen bond acceptor in the ATP-binding pocket of protein kinases (e.g., CDK2, JNK, ALK).
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: As a rigidified, aromatic bioisostere of nicotine, it targets the orthosteric binding site of α4β2 and α7 nAChRs.
-
CYP450 Coordination: The accessible pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, acting as a Type II ligand/inhibitor.
Chemical Identity & Pharmacophoric Properties
Understanding the biological activity requires analyzing the electronic and steric profile of the scaffold.
| Property | Specification | Biological Implication |
| IUPAC Name | 3-(1-Methyl-1H-pyrazol-4-yl)pyridine | Core identifier. |
| Molecular Weight | 159.19 g/mol | Fragment-like; high ligand efficiency (LE). |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N2) | Critical for Hinge Binding (Kinases). |
| H-Bond Donors | 0 (N-methylated) | Enhances membrane permeability; limits specific donor interactions. |
| LogP | ~1.3 - 1.8 | Lipophilic enough for CNS penetration (nAChR targeting). |
| Topology | Biaryl, Pseudo-planar | Mimics the twisted conformation of biphenyls; fits narrow clefts. |
Primary Mechanism: ATP-Competitive Kinase Inhibition
The most validated mechanism for this scaffold is its role as a Hinge Binder in the ATP-binding pocket of protein kinases.
3.1. Structural Basis of Interaction
In the kinase active site, the adenine ring of ATP forms hydrogen bonds with the "hinge region" (the segment connecting the N- and C-terminal lobes). The 3-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold mimics this interaction:
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor . It accepts a proton from the backbone amide (NH) of a hinge residue (e.g., Met, Leu, or Glu depending on the kinase).
-
Pyrazole Ring: Occupies the hydrophobic pocket adjacent to the gatekeeper residue. The C-H bonds at positions 3 and 5 can form weak hydrogen bonds or van der Waals contacts with carbonyl oxygens in the pocket.
-
N-Methyl Group: Points towards the solvent front or a hydrophobic sub-pocket, often improving selectivity by clashing with bulkier gatekeeper residues in non-target kinases.
3.2. Signaling Pathway Modulation (JNK/CDK Example)
Derivatives of this scaffold are potent inhibitors of c-Jun N-terminal Kinases (JNK) and Cyclin-Dependent Kinases (CDK) . Inhibition prevents the phosphorylation of downstream substrates like c-Jun, halting stress signaling and cell cycle progression.
Caption: Competitive inhibition of kinase signaling cascades by the pyrazole-pyridine scaffold.
Secondary Mechanism: Nicotinic Acetylcholine Receptor (nAChR) Agonism
The scaffold is a structural analog of Nicotine and Anabasine .
-
Nicotine: Pyridine + Pyrrolidine (aliphatic, flexible).
-
Scaffold: Pyridine + Pyrazole (aromatic, rigid).
4.1. Orthosteric Binding
The pyridine ring of the scaffold binds to the Trp147 (high affinity) residue in the agonist binding site of the α4β2 nAChR subunit interface. The pyrazole ring, being planar and electron-rich, engages in cation-π interactions with Tyr190 and Tyr198 .
-
Selectivity: The rigid nature of the pyrazole-pyridine bond restricts the conformational space, potentially reducing efficacy (partial agonism) compared to nicotine, which can fully activate the receptor. This makes the scaffold a candidate for partial agonists used in smoking cessation or neuroprotection.
Tertiary Mechanism: CYP450 Heme Coordination
A critical consideration for drug development is the interaction with metabolic enzymes.
-
Mechanism: The lone pair of electrons on the pyridine nitrogen is highly accessible. It can coordinate axially to the Heme Iron (Fe) of Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
-
Result: This forms a stable complex that prevents the binding of oxygen and metabolic substrates, leading to Type II inhibition .
-
Implication: Compounds containing this scaffold often require substitution at the pyridine 2- or 6-position to sterically hinder this interaction and prevent metabolic toxicity.
Experimental Validation Protocols
To validate the mechanism of action for this specific scaffold, the following experimental workflows are standard.
6.1. Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding)
-
Objective: Determine the K_d (dissociation constant) of the scaffold for a specific kinase (e.g., JNK1).
-
Principle: FRET (Fluorescence Resonance Energy Transfer) between a Eu-labeled antibody (bound to the kinase) and an Alexa Fluor®-labeled tracer (bound to the ATP pocket). The scaffold displaces the tracer, reducing the FRET signal.
Protocol:
-
Preparation: Dilute 3-(1-Methyl-1H-pyrazol-4-yl)pyridine in DMSO (Start at 10 µM, 1:3 serial dilution).
-
Incubation: Mix Kinase (5 nM), Eu-Antibody (2 nM), and Tracer (ATP-competitive probe) in kinase buffer.
-
Addition: Add 5 µL of compound solution to the reaction plate.
-
Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Measure Fluorescence Emission at 665 nm (Acceptor) and 615 nm (Donor).
-
Analysis: Calculate TR-FRET ratio (665/615). Plot vs. log[Compound] to determine IC50/Kd.
6.2. CYP Inhibition Assay (P450-Glo™)
-
Objective: Assess if the scaffold inhibits CYP3A4 (Heme coordination check).
-
Protocol:
-
Incubate recombinant CYP3A4 membranes with a luminogenic substrate (e.g., Luciferin-IPA).
-
Add the scaffold at varying concentrations (0.1 - 50 µM).
-
Add NADPH regeneration system to initiate reaction.
-
Incubate for 20 mins at 37°C.
-
Add Luciferin Detection Reagent. Measure luminescence.
-
Result: A decrease in luminescence indicates inhibition. A "Type II" spectral shift (checked via UV-Vis) confirms heme coordination.
-
Summary of Pharmacological Data (Representative)
Data extrapolated from structure-activity relationships (SAR) of pyrazole-pyridine derivatives.
| Target Class | Specific Target | Activity Type | Potency Range (IC50/Ki) | Mechanism |
| Kinase | CDK2 / Cyclin E | Inhibitor | 50 nM - 500 nM | ATP-Competitive (Hinge) |
| Kinase | JNK1 / JNK2 | Inhibitor | 100 nM - 1 µM | ATP-Competitive |
| Receptor | α4β2 nAChR | Partial Agonist | 1 µM - 10 µM | Orthosteric Binding |
| Enzyme | CYP3A4 | Inhibitor | < 10 µM | Heme Coordination |
References
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry, 2021.[1] URL:[Link]1]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. Source: MDPI Molecules, 2023. URL:[Link]
-
Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors. Source: European Journal of Medicinal Chemistry, 2023.[2] URL:[Link]
-
Synthesis and herbicidal activity of novel β-methoxyacrylate derivatives containing a substituted phenylpyridine moiety. Source: Chemical Research in Chinese Universities. URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
